3-Methyl-2-phenylchromen-4-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-methyl-2-phenylchromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O2/c1-11-15(17)13-9-5-6-10-14(13)18-16(11)12-7-3-2-4-8-12/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPACBRAWRCXZGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=CC=CC=C2C1=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70222257 | |
| Record name | 4H-1-Benzopyran-4-one, 3-methyl-2-phenyl- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70222257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71972-66-2 | |
| Record name | 3-Methylflavone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71972-66-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Flavone, 3-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071972662 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4H-1-Benzopyran-4-one, 3-methyl-2-phenyl- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70222257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Methyl 2 Phenylchromen 4 One and Analogues
Established Synthetic Pathways for Chromen-4-ones and Flavones
The chromen-4-one skeleton is a fundamental structural motif in a vast array of natural products and pharmacologically active compounds. mdpi.com Consequently, numerous synthetic methods have been developed for its construction, ranging from classical condensation reactions to modern catalytic approaches.
Oxidative Cyclization Approaches to 2-Phenylchromen-4-one Derivatives
A prevalent and widely utilized method for the synthesis of 2-phenylchromen-4-one derivatives, commonly known as flavones, is the oxidative cyclization of 2'-hydroxychalcones. mdpi.comnih.gov This approach typically involves the initial formation of a chalcone (B49325) intermediate through the Claisen-Schmidt condensation of a 2'-hydroxyacetophenone (B8834) with a benzaldehyde (B42025) derivative. uitm.edu.my The subsequent cyclization of the resulting 2'-hydroxychalcone (B22705) to the flavone (B191248) can be achieved using various oxidizing agents. A common system employed for this transformation is iodine in dimethyl sulfoxide (B87167) (DMSO). mdpi.com This method is valued for its generally high yields and applicability to a diverse range of substituted chalcones. mdpi.com
Alternative reagents and conditions have also been explored for this oxidative cyclization. For instance, palladium on carbon (Pd-C) under vacuum and selenium dioxide (SeO2) in either pentan-1-ol or DMSO have been used for the oxidation of 2'-hydroxychalcones and flavanones to produce flavones. researchgate.net More recently, palladium(II)-catalyzed oxidative cyclization of 2'-hydroxydihydrochalcones has been developed as a divergent route to both flavones and flavanones, depending on the specific oxidant and additives used. rsc.org This method offers an atom-economical approach with good functional group compatibility. rsc.org
The mechanism of the oxidative cyclization is believed to proceed through an initial attack of the phenolic hydroxyl group onto the α,β-unsaturated ketone of the chalcone, followed by oxidation of the resulting intermediate to form the stable aromatic pyrone ring of the flavone. The choice of oxidizing system can sometimes influence the product distribution, with the potential for the formation of flavanones and aurones as side products under certain conditions. nih.govresearchgate.net
Base-Promoted Aldol (B89426) Condensation and Intramolecular Oxa-Michael Ring Closure for Chroman-4-one Scaffolds
The construction of the chroman-4-one scaffold, a precursor to many flavones, can be effectively achieved through a sequence involving a base-promoted crossed aldol condensation followed by an intramolecular oxa-Michael addition. acs.org This strategy typically begins with the reaction of a 2'-hydroxyacetophenone with an aldehyde in the presence of a base. The initial aldol condensation forms a β-hydroxy ketone intermediate, which can then undergo dehydration to yield a 2'-hydroxychalcone.
The crucial step in forming the chroman-4-one ring is the intramolecular oxa-Michael addition (also known as an intramolecular conjugate addition). In this step, the phenoxide ion, generated from the deprotonation of the 2'-hydroxyl group by the base, acts as a nucleophile and attacks the β-carbon of the α,β-unsaturated ketone system within the same molecule. researchgate.netrsc.org This cyclization results in the formation of the six-membered heterocyclic ring characteristic of the chroman-4-one core. Various bases can be employed to promote this reaction, including inorganic bases like potassium hydroxide (B78521) and sodium hydroxide, as well as organic bases such as piperidine (B6355638) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). ajrconline.orgwikipedia.org The efficiency and outcome of the reaction can be influenced by the choice of base, solvent, and temperature. acs.org
This tandem reaction sequence provides a convergent and versatile route to a wide range of substituted chroman-4-ones, which can serve as valuable intermediates for the synthesis of more complex flavonoids. nih.govorganic-chemistry.org
Microwave-Assisted Reactions for Chromen-4-one Derivatives
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, cleaner reaction profiles, and significantly reduced reaction times compared to conventional heating methods. acs.orgunlp.edu.arnih.gov The synthesis of chromen-4-one derivatives has greatly benefited from this technology. thieme-connect.comresearchgate.net
One notable application is the microwave-assisted synthesis of flavones from 2'-hydroxychalcones. researchgate.net For example, the cyclization of (E)-1-(2-hydroxyphenyl)-3-phenylprop-2-en-1-one to 2-phenylchroman-4-one (flavanone) using acetic acid, which takes four days under conventional heating at 100 °C to yield 75% of the product, can be completed in just 30 minutes with an 82% yield under microwave irradiation. nepjol.info Similarly, the synthesis of 3-hydroxyflavones from 2'-hydroxychalcones using hydrogen peroxide and sodium hydroxide can be achieved in as little as 7 minutes under microwave conditions, a significant improvement over the 3 hours required by conventional methods. iosrphr.org
Microwave irradiation has also been successfully applied to solvent-free syntheses of flavones, further enhancing the eco-friendliness of these procedures. acs.orgacs.org For instance, the reaction of phloroglucinol (B13840) with β-ketoesters under microwave irradiation provides a direct, high-yielding, and clean route to functionalized flavones. acs.org This method proceeds through a cycloaddition of an α-oxo ketene (B1206846) intermediate followed by a thermal Fries rearrangement. acs.org Additionally, a novel method for synthesizing 3-methylflavones involves the microwave irradiation of 2-hydroxydibenzoylmethane and iodomethane (B122720) with potassium carbonate for just 30 seconds, followed by treatment with phosphorus pentoxide, offering a rapid and solvent-free approach. jchr.orgjchr.org
The benefits of microwave assistance extend to various other reactions in flavonoid synthesis, including multicomponent reactions to create complex chromene derivatives and palladium-catalyzed intramolecular direct arylation reactions to produce fused tetracyclic flavones. thieme-connect.commdpi.com
Targeted Synthesis of 3-Methyl-2-phenylchromen-4-one and Related Structures
The synthesis of the specific target molecule, this compound, requires methods that allow for the precise introduction of substituents at the C2 and C3 positions of the chroman-4-one core.
Diastereoselective Synthesis of 2,3-Disubstituted Chroman-4-ones via Tandem Alkyne Hydroacylation and Oxo-Michael Addition
A powerful and elegant strategy for the diastereoselective synthesis of 2,3-disubstituted chroman-4-ones involves a tandem reaction sequence combining an intermolecular hydroacylation of an alkyne with a salicylaldehyde (B1680747), followed by an intramolecular oxo-Michael addition. nih.govacs.orgacs.org This one-pot process, often catalyzed by rhodium complexes, provides a direct route to the chroman-4-one core from readily available starting materials. acs.orgrsc.orgjst.go.jp
In this reaction, the rhodium catalyst facilitates the addition of the aldehyde C-H bond of salicylaldehyde across the carbon-carbon triple bond of the alkyne (hydroacylation). This initially forms an α,β-unsaturated ketone intermediate. acs.org Subsequently, in the same reaction vessel, an intramolecular oxo-Michael addition occurs, where the phenolic hydroxyl group attacks the β-position of the newly formed enone system, leading to the cyclized 2,3-disubstituted chroman-4-one product. nih.govacs.org
This methodology has been successfully applied to the synthesis of 3-methyl-2-phenylchroman-4-one. The reaction of 1-phenyl-1-propyne (B1211112) with salicylaldehyde, for example, yields a mixture of regioisomers, with 3-methyl-2-phenylchroman-4-one being a major product. nih.govacs.org The reaction exhibits diastereoselectivity, favoring the formation of the trans-isomer. nih.gov The diastereomeric ratio can be influenced by the reaction conditions and the specific catalyst system employed. nih.govacs.org This tandem approach represents a significant advancement in the synthesis of complex chromanones, offering high efficiency and control over stereochemistry. nih.govacs.orgresearchgate.netfigshare.com
Approaches for Introducing Methyl Substituents at Position 3 of the Chromen-4-one Core
Several synthetic strategies have been developed to specifically introduce a methyl group at the C3 position of the chromen-4-one core, leading to the formation of 3-methylflavones.
One established method is a modification of the Baker-Venkataraman rearrangement. This approach can be adapted to produce 3-methylflavones, although details on the specific modifications are often proprietary to the research group. thieme-connect.com Another classical approach is the Allan-Robinson reaction, which involves heating a 2-hydroxy ω-methoxy acetophenone (B1666503) with an aromatic acid anhydride (B1165640) in the presence of the corresponding potassium salt. jchr.org
More direct and modern methods have also been reported. A one-pot synthesis of 3-methylflavone derivatives has been developed using lithium bis(trimethylsilyl)amide to mediate the reaction between 2'-hydroxyacetophenones and acyl chlorides. thieme-connect.com This method is noted for its good yields and experimental simplicity. thieme-connect.com Another efficient approach involves the cyclodehydrogenation of 2'-hydroxy-α-methylchalcones. thieme-connect.com
A particularly innovative method involves the direct synthesis of 3-methylflavones from 2-propionylphenyl benzoate (B1203000) esters. nih.goviiarjournals.org These esters are prepared by combining 2'-hydroxypropiophenone (B1664087) with appropriate benzoic acid derivatives. nih.goviiarjournals.org A subsequent base-catalyzed cyclization of these benzoate esters, for instance using DBU, yields the desired 3-methylflavones. iiarjournals.org
Furthermore, a novel and environmentally friendly microwave-assisted method has been developed for the synthesis of 3-methylflavones. jchr.orgjchr.org This protocol utilizes the reaction of 2-hydroxydibenzoylmethane with iodomethane and potassium carbonate under microwave irradiation, followed by a reaction with phosphorus pentoxide. jchr.orgjchr.org This method is advantageous due to its short reaction time, avoidance of hazardous solvents, and high yields. jchr.orgjchr.org
These varied approaches provide a toolbox for chemists to synthesize 3-methylflavones with different substitution patterns, enabling the exploration of their chemical and biological properties.
Green Chemistry Principles in 3-Methyl-2-phenylchroman-4-one Synthesis
The synthesis of this compound and its analogues is increasingly being guided by the principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances. This section explores environmentally benign methodologies for the synthesis of these compounds, focusing on eco-friendly dehydrogenation techniques and the use of sustainable catalysts.
Eco-Friendly Dehydrogenation Techniques
The conversion of a 3-methyl-2-phenylchroman-4-one to its corresponding chromen-4-one derivative is a crucial dehydrogenation step. Traditional methods for this transformation often rely on harsh reagents. However, several greener alternatives have been developed, offering milder reaction conditions and reduced environmental impact. beilstein-journals.orgwvu.edu
One such eco-friendly approach involves the use of diacetoxyiodobenzene (DIB) as an oxidizing agent. rasayanjournal.co.in This method has been successfully applied to the dehydrogenation of various 2-phenylchroman-4-ones to yield flavones. The reaction can be carried out under microwave irradiation, which significantly reduces reaction times and energy consumption compared to conventional heating methods. rasayanjournal.co.in A key advantage of using DIB is its environmentally benign nature and the simple work-up procedure. rasayanjournal.co.in For instance, the dehydrogenation of substituted 2-phenylchroman-4-ones using DIB in the presence of 0.1N potassium hydroxide in methanol (B129727) under microwave irradiation has been shown to be highly efficient, affording excellent yields in a short duration. rasayanjournal.co.in This method has been successfully applied to produce 6-methyl-2-phenyl-chromen-4-one, an analogue of the target compound. rasayanjournal.co.in
Another versatile and mild oxidant employed in green dehydrogenation is 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) . rsc.org DDQ is a highly effective reagent for the dehydrogenation of chromanones to chromones and is considered an environmentally friendly alternative to many toxic and costly oxidizing agents. rsc.orgnih.gov The reaction typically proceeds via a hydride transfer mechanism. rsc.org While often used stoichiometrically, recent efforts have focused on using DDQ in catalytic amounts in conjunction with a co-oxidant, further enhancing its green credentials. rsc.org The dehydrogenation of flavanones to flavones using DDQ at reflux temperatures has been well-documented. rsc.org
Hypervalent iodine reagents , such as iodosobenzene (PhIO) , have also emerged as efficient and "green" oxidants for the dehydrogenation of chromanones. beilstein-journals.orgwvu.edu These non-metal oxidants operate under mild, metal-free conditions, which is a significant advantage in reducing heavy metal waste. beilstein-journals.org The PhIO-mediated dehydrogenation of chromanones to chromones has been demonstrated to be effective at room temperature, avoiding the need for high-energy inputs. beilstein-journals.orgwvu.edu
The table below summarizes the key features of these eco-friendly dehydrogenation techniques.
Table 1: Comparison of Eco-Friendly Dehydrogenation Reagents for Chromanone Oxidation| Reagent | Key Advantages | Reaction Conditions | Reference |
|---|---|---|---|
| Diacetoxyiodobenzene (DIB) | Eco-friendly, mild conditions, simple work-up, rapid reaction with microwave irradiation. | Microwave irradiation, 0.1N KOH in CH3OH | rasayanjournal.co.in |
| 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | Versatile, mild, can be used catalytically, avoids toxic heavy metals. | Reflux temperature in solvents like dioxane. | beilstein-journals.orgrsc.org |
| Iodosobenzene (PhIO) | Environmentally benign, non-metal, mild conditions (room temperature). | Room temperature in solvents like DMF. | beilstein-journals.orgwvu.edu |
Utilization of Sustainable Catalytic Systems (e.g., Barium Hydroxide)
The principles of green chemistry also encourage the use of sustainable and reusable catalysts. In the context of synthesizing the precursors for this compound, such as chalcones, barium hydroxide (Ba(OH)₂) has been identified as a highly effective and environmentally friendly catalyst. researchgate.netresearchgate.net
Barium hydroxide is a heterogeneous base catalyst that can be easily separated from the reaction mixture and potentially reused, which aligns with green chemistry principles. researchgate.net It has been successfully employed in Claisen-Schmidt condensations to produce chalcones, which are key intermediates in the synthesis of flavanones (the saturated precursors to flavones like this compound). researchgate.netsemanticscholar.org
A particularly green application of barium hydroxide is in solvent-free reaction conditions. For example, the synthesis of 3-arylidenechroman-4-ones has been achieved by simply grinding the reactants (chroman-4-ones and aromatic aldehydes) with anhydrous barium hydroxide at room temperature. researchgate.net This "grinding technique" avoids the use of organic solvents, reduces energy consumption, and simplifies the purification process, as the product can be obtained by simple acidification and filtration. researchgate.net The reaction proceeds rapidly and with high yields. researchgate.net
The use of barium hydroxide offers several advantages over traditional homogeneous catalysts like sodium hydroxide or potassium hydroxide, including easier handling, reduced waste generation, and often higher selectivity. researchgate.netresearchgate.net Its effectiveness in promoting aldol-type condensations makes it a valuable tool for the sustainable synthesis of the building blocks required for this compound and its analogues. vidyanagarcollege.netmidnaporecollege.ac.in
Table 2: Barium Hydroxide in Green Synthesis
| Reaction Type | Role of Ba(OH)₂ | Green Chemistry Aspects | Reference |
|---|---|---|---|
| Claisen-Schmidt Condensation | Heterogeneous base catalyst | Solvent-free (grinding), reusability, high atom economy. | researchgate.netresearchgate.net |
| Aldol Condensation | Catalyst | Can be used in heterogeneous systems, reducing solvent use. | vidyanagarcollege.netmidnaporecollege.ac.in |
Chemoenzymatic and Biocatalytic Routes for Chromen-4-one Synthesis (if applicable)
The application of enzymes and whole-cell biocatalysts in organic synthesis represents a significant advancement in green chemistry. These biocatalytic methods offer high selectivity, mild reaction conditions (typically at or near room temperature and neutral pH), and are environmentally benign. While direct chemoenzymatic synthesis of this compound is not extensively documented, several biocatalytic approaches for the synthesis of the core chromen-4-one scaffold and its derivatives have been reported, suggesting their potential applicability.
Lipases are a class of enzymes that have demonstrated remarkable versatility beyond their natural function of hydrolyzing fats. In a notable example of enzyme promiscuity, lipases have been used to catalyze the synthesis of various chromene derivatives. rsc.orgmdpi.com For instance, lipases can mediate the oxidative cyclization of o-hydroxyphenyl enaminones to produce 3-hydroxy chromones. tandfonline.comresearchgate.net This enzymatic process is efficient, occurs under mild conditions, and utilizes a reusable biocatalyst. tandfonline.comresearchgate.net Different lipases, such as those from Pseudomonas fluorescens and bovine pancreas, can also control the regioselectivity of domino cyclization reactions to yield different chromenone derivatives. rsc.org
Baker's yeast (Saccharomyces cerevisiae) is another popular and inexpensive biocatalyst used in organic synthesis. It has been employed in the one-pot, three-component synthesis of 2-amino-4H-chromene derivatives from salicylaldehydes, malononitriles, and nitroalkanes. researchgate.netnih.gov These reactions are performed at room temperature and neutral pH, offering a simple, efficient, and environmentally friendly route to substituted chromenes. researchgate.netnih.govtandfonline.com
The applicability of these chemoenzymatic and biocatalytic routes to the synthesis of this compound would likely involve the selection of appropriate substrates and potentially the engineering of enzymes to accommodate the specific substitutions on the chromone (B188151) ring. The existing research provides a strong foundation for developing such biocatalytic pathways.
Table 3: Biocatalysts in Chromen-4-one Synthesis
| Biocatalyst | Reaction Type | Advantages | Reference |
|---|---|---|---|
| Lipase | Oxidative cyclization, Domino cyclization | High selectivity, mild conditions, reusable catalyst. | tandfonline.comresearchgate.netrsc.org |
| Baker's Yeast (Saccharomyces cerevisiae) | One-pot multi-component synthesis | Inexpensive, biodegradable, mild conditions, simple work-up. | researchgate.netnih.govtandfonline.com |
Structural Characterization and Elucidation of 3 Methyl 2 Phenylchromen 4 One
Advanced Spectroscopic Techniques for Structural Confirmation
Advanced spectroscopic methods are indispensable for the unambiguous structural elucidation of organic molecules. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography offer detailed insights into the molecular framework and spatial arrangement of atoms.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of a molecule in solution. While specific experimental spectra for 3-Methyl-2-phenylchromen-4-one are not detailed in the available literature, the expected ¹H and ¹³C NMR chemical shifts can be reliably predicted based on data from the parent compound, flavone (B191248) (2-phenyl-4H-chromen-4-one), and its isomers like 6-methyl-2-phenyl-4H-chromen-4-one rsc.orgnih.gov.
Proton (¹H) NMR: The ¹H NMR spectrum is expected to show distinct signals for the methyl group and the aromatic protons. The methyl group (CH₃) at the C-3 position would likely appear as a sharp singlet in the upfield region, estimated around δ 2.1-2.5 ppm. The protons on the chromenone core and the phenyl ring would resonate in the aromatic region (δ 7.0-8.5 ppm). The H-5 proton is typically the most deshielded proton of the A-ring due to the anisotropic effect of the carbonyl group, appearing as a doublet of doublets around δ 8.2 ppm rsc.org. The remaining protons on the A-ring (H-6, H-7, H-8) and the B-ring (H-2', H-3', H-4', H-5', H-6') would present as a series of multiplets, with their specific shifts and coupling patterns determined by their electronic environment and neighboring protons rsc.org.
Carbon (¹³C) NMR: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The carbonyl carbon (C-4) is expected to be the most downfield signal, typically appearing around δ 178 ppm rsc.org. The carbons of the aromatic rings would resonate in the range of δ 118-164 ppm. The presence of the methyl group at C-3 would influence the chemical shift of C-3 itself (estimated around δ 120-125 ppm) and the adjacent C-2 carbon (estimated around δ 160-164 ppm). The methyl carbon itself would give a characteristic upfield signal around δ 15-20 ppm.
| Atom Position | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |
| C-2 | - | ~163 |
| C-3 | - | ~122 |
| C-4 | - | ~178 |
| C-4a | - | ~124 |
| C-5 | ~8.2 (dd) | ~126 |
| C-6 | ~7.5 (m) | ~125 |
| C-7 | ~7.7 (m) | ~134 |
| C-8 | ~7.5 (d) | ~118 |
| C-8a | - | ~156 |
| C-1' | - | ~132 |
| C-2'/C-6' | ~7.9 (m) | ~126 |
| C-3'/C-5' | ~7.5 (m) | ~129 |
| C-4' | ~7.5 (m) | ~131 |
| 3-CH₃ | ~2.3 (s) | ~16 |
Note: Expected values are estimated based on data for structurally related compounds like flavone and 6-methyl-2-phenyl-4H-chromen-4-one rsc.orgnih.gov. Multiplicities: s = singlet, d = doublet, dd = doublet of doublets, m = multiplet.
Single-crystal X-ray crystallography provides the most definitive proof of a molecule's three-dimensional structure, including bond lengths, bond angles, and stereochemistry. As of now, a specific crystal structure for this compound has not been reported in publicly accessible crystallographic databases like the Cambridge Structural Database (CSD) cam.ac.ukcam.ac.uk.
However, based on the known crystal structure of the parent flavone molecule, the core chromen-4-one ring system is expected to be nearly planar nih.gov. The primary conformational variable is the torsion angle between the plane of the chromenone system and the C-2 phenyl ring. In related structures, this phenyl ring is typically twisted out of the plane of the chromenone core due to steric hindrance mdpi.comnih.gov. For this compound, the steric interaction between the C-3 methyl group and the ortho-protons of the C-2 phenyl ring would likely enforce a significant dihedral angle, preventing co-planarity. This twisting of the phenyl group is a common feature in the conformation of 2-phenylchromen-4-one derivatives iucr.org. Since the molecule is achiral, there is no absolute stereochemistry to be assigned.
Mass Spectrometry for Molecular Formula Determination
Mass spectrometry (MS) is a key technique for determining the molecular weight and elemental formula of a compound. For this compound, the molecular formula is C₁₆H₁₂O₂. The nominal molecular weight is 236 g/mol , while the exact monoisotopic mass is 236.08373 g/mol spectrabase.comstenutz.eu.
High-Resolution Mass Spectrometry (HRMS) is particularly crucial for confirming the molecular formula. HRMS measures the mass-to-charge ratio (m/z) of an ion with very high precision (typically to within 5 ppm). This accuracy allows for the differentiation between compounds that have the same nominal mass but different elemental compositions researchgate.net. For example, an HRMS measurement of the molecular ion [M+H]⁺ for C₁₆H₁₂O₂ would yield an experimental m/z value very close to the calculated value of 237.09101. This precise measurement effectively rules out other potential formulas with the same nominal mass, thereby confirming the elemental composition as C₁₆H₁₂O₂ rsc.orgnih.gov.
Vibrational Spectroscopy (e.g., Raman, IR) for Functional Group Identification
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.
The spectrum of this compound is expected to be dominated by several key vibrational modes:
Carbonyl (C=O) Stretching: A strong, sharp absorption band corresponding to the C-4 carbonyl group is expected in the IR spectrum, typically in the range of 1630-1650 cm⁻¹ rsc.org. This is a characteristic peak for the chromen-4-one system.
Aromatic C=C Stretching: Multiple bands in the 1450-1610 cm⁻¹ region correspond to the stretching vibrations of the carbon-carbon double bonds within the aromatic rings (the fused benzene (B151609) ring and the phenyl substituent) researchgate.net.
C-O-C Stretching: Vibrations associated with the aryl-ether linkage (C-O-C) of the pyran ring are expected to produce strong bands in the 1000-1300 cm⁻¹ region.
C-H Vibrations: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. Aliphatic C-H stretching from the methyl group would be observed in the 2850-3000 cm⁻¹ range. C-H out-of-plane bending vibrations for the aromatic rings give rise to characteristic bands in the 690-900 cm⁻¹ region, which can be diagnostic of the substitution pattern.
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| C=O (Ketone) | Stretching (ν) | 1630 - 1650 |
| C=C (Aromatic) | Stretching (ν) | 1450 - 1610 |
| C-O-C (Aryl Ether) | Asymmetric Stretching (νₐₛ) | 1200 - 1270 |
| C-H (Aromatic) | Stretching (ν) | 3000 - 3100 |
| C-H (Methyl) | Stretching (ν) | 2850 - 3000 |
| C-H (Aromatic) | Out-of-plane Bending (δ) | 690 - 900 |
Note: Frequencies are based on general spectroscopic data and values reported for related flavone structures rsc.orgspectrabase.com.
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of Chromen 4 One Derivatives
Methodologies for Investigating SAR in Flavonoid Analogues
The exploration of Structure-Activity Relationships (SAR) in flavonoid analogues, including 2-phenylchromen-4-one derivatives, employs a variety of methodologies, ranging from traditional qualitative analysis to sophisticated computational approaches. These methods aim to identify the key structural features responsible for the biological activity of these compounds.
Qualitative SAR studies often involve the synthesis of a series of analogues with systematic structural modifications. By comparing the biological activities of these compounds, researchers can deduce the influence of different substituents and functional groups. This classical approach provides foundational knowledge about the pharmacophore, the essential three-dimensional arrangement of atoms or functional groups required for biological activity.
Quantitative Structure-Activity Relationship (QSAR) represents a more advanced and quantitative approach. QSAR models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. This is achieved by using molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules. These descriptors can be categorized as:
0D descriptors: Based on the elemental composition of the molecule.
1D descriptors: Related to the molecular formula, such as molecular weight.
2D descriptors: Derived from the 2D representation of the molecule, including topological indices that describe molecular branching and connectivity.
3D descriptors: Calculated from the 3D conformation of the molecule, encompassing steric and electronic properties.
Various statistical methods are employed to build QSAR models, with the goal of creating a predictive tool for the biological activity of newly designed compounds.
In recent years, computational techniques have become indispensable in SAR and QSAR studies. Molecular docking simulations, for instance, predict the binding orientation and affinity of a ligand to its target protein, providing insights into the molecular interactions driving biological activity. Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), generate 3D contour maps that visualize the regions around a molecule where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are favorable or unfavorable for activity. These computational tools significantly accelerate the drug discovery process by enabling the virtual screening of large compound libraries and prioritizing candidates for synthesis and biological testing.
Impact of Substituent Modifications on the Chromen-4-one Core
The biological activity of 2-phenylchromen-4-one derivatives can be finely tuned by introducing various substituents onto the core scaffold. The nature, position, and orientation of these substituents play a critical role in modulating the pharmacological properties of the molecule.
Substitutions on Ring A and B of 2-Phenylchromen-4-one Scaffolds
The A and B rings of the 2-phenylchromen-4-one scaffold offer numerous positions for substitution, and modifications at these sites have been shown to significantly influence a wide range of biological activities.
Ring A: The benzene (B151609) ring of the chromen-4-one system, designated as ring A, is crucial for interaction with biological targets. The presence and pattern of substituents on this ring can modulate properties such as lipophilicity, electronic distribution, and hydrogen bonding capacity. For instance, hydroxylation at positions 5 and 7 is a common feature in naturally occurring flavonoids and is often associated with antioxidant and enzyme inhibitory activities. The introduction of other groups, such as methoxy (B1213986) or halogen moieties, can also have a profound impact. For example, studies have shown that the presence of a methoxy group at the C7 position of the A ring can enhance the anti-inflammatory activity of flavones. bhu.ac.in
Ring B: The phenyl substituent at position 2, known as ring B, is a key determinant of the biological specificity of these compounds. The substitution pattern on this ring is particularly important for interactions with target proteins. The presence of hydroxyl groups on the B ring, especially at the 3' and 4' positions (a catechol moiety), is frequently linked to potent antioxidant activity. The number and position of these hydroxyl groups are critical; for example, the antioxidant capacity often increases with the number of hydroxyl groups on the B ring.
Furthermore, the introduction of other functionalities can lead to diverse biological outcomes. For example, the presence of a hydroxyl group at the C3′ position has been found to enhance the anti-inflammatory activity of flavones. bhu.ac.in The nature of the substituent also plays a role; for instance, electron-donating groups on the B ring can influence the electronic properties of the entire molecule and thereby its biological activity.
The following table summarizes the impact of various substitutions on the A and B rings on the biological activities of 2-phenylchromen-4-one derivatives based on reported research findings.
| Ring | Position(s) | Substituent | Observed Biological Activity Impact |
| A | 5, 7 | Hydroxyl | Often enhances antioxidant and enzyme inhibitory activities. |
| A | 7 | Methoxy | Can enhance anti-inflammatory activity. |
| B | 3', 4' | Dihydroxyl (Catechol) | Frequently associated with potent antioxidant activity. |
| B | 3' | Hydroxyl | May enhance anti-inflammatory activity. |
Role of Groups at Position 3 on Biological Activity
Position 3 of the chromen-4-one C-ring is a critical site for substitution that significantly modulates the biological profile of 2-phenylchromen-4-one derivatives. The introduction of different functional groups at this position can lead to a wide spectrum of pharmacological activities.
One of the most well-studied substitutions at this position is a hydroxyl group, which defines the flavonol subclass of flavonoids. The 3-hydroxyl group is known to be a key contributor to the antioxidant activity of these compounds. It can participate in hydrogen bonding and can influence the planarity of the molecule, which in turn affects electronic delocalization and radical scavenging ability.
The introduction of a methyl group at position 3, as in 3-Methyl-2-phenylchromen-4-one , has also been investigated. Studies on a series of 3-methylflavones have shown that the presence of this methyl group can have a nuanced effect on biological activity. For instance, in one study evaluating antiproliferative activity against leukemic HL60 cells, the introduction of a C3-methyl group to the parent flavone (B191248) structure tended to reduce the activity. iiarjournals.orgnih.gov However, the same study also found that further methylation at the C2′ or C3′ positions of the B-ring of 3-methylflavone could enhance the antiproliferative activity. iiarjournals.org This suggests that the effect of the 3-methyl group is context-dependent and can be influenced by the substitution pattern on other parts of the molecule.
The following table presents data on the antiproliferative activity of selected 3-methylflavones and their non-methylated counterparts against HL60 cells, illustrating the impact of the 3-methyl group.
| Compound | Substitution | IC50 (μM) |
| Flavone | Unsubstituted | 64 |
| 3-Methylflavone | 3-Methyl | 288 |
| 3'-Methoxyflavone | 3'-Methoxy | 77 |
| 3,3'-Dimethylflavone | 3-Methyl, 3'-Methyl | 76 |
| 2'-Methylflavone | 2'-Methyl | >400 |
| 3,2'-Dimethylflavone | 3-Methyl, 2'-Methyl | 173 |
Data sourced from a study on the antiproliferative activity of 3-methylflavones in leukemic HL60 cells. iiarjournals.org
These findings highlight the complexity of SAR at position 3 and underscore the importance of considering the interplay between different substituents on the 2-phenylchromen-4-one scaffold when designing new bioactive molecules.
Significance of the Carbonyl Group in 4H-Chromen-4-one Interactions
The carbonyl group at position 4 of the 4H-chromen-4-one ring is a fundamental structural feature that plays a pivotal role in the biological activity of these compounds. This highly polarized group is a key site for intermolecular interactions with biological macromolecules, such as enzymes and receptors.
The oxygen atom of the carbonyl group is electron-rich and acts as a hydrogen bond acceptor. This ability to form hydrogen bonds is crucial for the binding of chromen-4-one derivatives to the active sites of many enzymes. For example, in the inhibition of certain kinases, the carbonyl oxygen can form a critical hydrogen bond with amino acid residues in the ATP-binding pocket, contributing significantly to the inhibitory potency.
Influence of Heterofunctional Groups for Modulating Activity
The introduction of heterofunctional groups, which contain atoms other than carbon and hydrogen, onto the chromen-4-one scaffold is a widely employed strategy to modulate the biological activity and physicochemical properties of these compounds. These groups can introduce new electronic and steric features, as well as the potential for additional intermolecular interactions.
Commonly introduced heterofunctional groups include:
Halogens (F, Cl, Br, I): The incorporation of halogen atoms can significantly alter the lipophilicity, metabolic stability, and electronic properties of the molecule. Halogens can also participate in halogen bonding, a non-covalent interaction that can contribute to ligand-protein binding affinity. The position and nature of the halogen substituent are critical; for example, fluorination can sometimes enhance binding affinity and improve pharmacokinetic properties.
Nitro Group (-NO2): The nitro group is a strong electron-withdrawing group that can profoundly influence the electronic distribution within the molecule. It can also act as a hydrogen bond acceptor.
Amino Group (-NH2): The amino group can act as a hydrogen bond donor and can be protonated at physiological pH, introducing a positive charge. This can be advantageous for interactions with negatively charged residues in a protein's active site.
Sulfonyl Group (-SO2R): The sulfonyl group is a strong hydrogen bond acceptor and can significantly increase the polarity of a molecule.
The strategic placement of these heterofunctional groups can lead to enhanced potency, selectivity, and improved drug-like properties. The choice of the heterofunctional group and its position is guided by SAR studies and an understanding of the target's binding site topology and chemical environment.
Conformational Flexibility and Its Correlation with Biological Potency
The three-dimensional conformation of a molecule is a critical determinant of its biological activity. For 2-phenylchromen-4-one derivatives, the relative orientation of the B-ring with respect to the chromen-4-one core, known as conformational flexibility, can significantly impact their interaction with biological targets and, consequently, their potency.
The bond connecting the C2 of the C-ring to the B-ring allows for rotational freedom. The preferred conformation, often described by the dihedral angle between the plane of the chromen-4-one system and the plane of the B-ring, is influenced by the substitution pattern on both rings. Bulky substituents, particularly at the positions ortho to the inter-ring bond (e.g., 2' or 6' on the B-ring), can create steric hindrance and force the B-ring to adopt a non-planar conformation relative to the rest of the molecule.
This conformational preference can have profound implications for biological activity. In many cases, a certain degree of planarity is required for optimal π-π stacking interactions with aromatic amino acid residues in the active site of a target protein. However, in other instances, a twisted conformation may be necessary to fit into a specific binding pocket or to avoid steric clashes.
Computational methods, such as molecular mechanics and quantum mechanics calculations, are valuable tools for studying the conformational preferences of these molecules. By calculating the potential energy as a function of the dihedral angle, researchers can identify the lowest energy (most stable) conformations. Correlating these preferred conformations with the observed biological potencies across a series of analogues can provide valuable insights into the bioactive conformation – the specific 3D structure the molecule adopts when it binds to its target. Understanding the relationship between conformational flexibility and biological potency is therefore a key aspect of rational drug design based on the 2-phenylchromen-4-one scaffold.
Development and Application of QSAR Models for Predicting Biological Activity
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors that influence a specific biological outcome, QSAR models can be used to predict the activity of new, untested compounds, thereby guiding the design and synthesis of more potent and selective molecules. In the field of medicinal chemistry, QSAR studies on chromen-4-one derivatives have been instrumental in elucidating the structural requirements for a wide range of biological activities, from anticancer and antimicrobial to enzyme inhibition.
The development of a QSAR model involves several key steps, including the creation of a dataset of compounds with known activities, the calculation of various molecular descriptors, the selection of the most relevant descriptors, the generation of a mathematical model using statistical methods, and rigorous validation of the model's predictive power. These models can be two-dimensional (2D-QSAR), using descriptors derived from the 2D representation of a molecule, or three-dimensional (3D-QSAR), which considers the 3D conformation of the molecules and their interaction fields.
2D-QSAR Models for Chromen-4-one Derivatives
Two-dimensional QSAR models are often developed using multiple linear regression (MLR) to create a linear equation that correlates molecular descriptors with biological activity. These descriptors can be broadly categorized as electronic, steric, hydrophobic, and topological.
A notable application of 2D-QSAR has been in predicting the anticancer activity of flavone and isoflavone (B191592) derivatives. In one study, a QSAR model was developed for 32 such compounds against the human cervical epithelioid carcinoma cell line (HeLa). The model revealed that the cytotoxic activity was primarily governed by two quantum-chemical descriptors: the energy of the lowest unoccupied molecular orbital (ELUMO) and the net charges on the carbon atom at position 6 (QC6). nih.gov A lower ELUMO value and a more negative QC6 charge were found to be favorable for higher cytotoxicity. The developed QSAR equation demonstrated good statistical quality and predictive ability. nih.gov
Another 2D-QSAR study focused on the inhibition of P-glycoprotein (P-gp), a protein associated with multidrug resistance in cancer cells, by a series of 31 flavonoids. The best model developed showed a high cross-validation coefficient (Q²) of 0.829 and identified four key descriptors related to the inhibitory activity: vsurf_DW23, E_sol, Dipole, and vsurf_G. nih.gov This model indicated that the absence of a 2,3-double bond and the presence of hydroxyl groups at the 3' and 4' positions, along with an increased number of methoxy groups, were beneficial for P-gp inhibition. nih.gov
The following table presents a selection of flavonoids and their experimental versus predicted IC50 values for P-gp inhibition based on the developed QSAR model.
| Compound | Experimental IC50 (µM) | Predicted IC50 (µM) |
| Apigenin | 1.83 | 1.87 |
| Luteolin | 1.34 | 1.48 |
| Kaempferol | 1.57 | 1.49 |
| Quercetin | 1.29 | 1.25 |
| Genistein | 1.77 | 1.76 |
| Naringenin | 2.51 | 2.50 |
| Taxifolin | 2.11 | 2.06 |
This table is generated based on data from a study on flavonoid-mediated inhibition of P-glycoprotein. nih.gov
3D-QSAR Models: CoMFA and CoMSIA
Three-dimensional QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the structure-activity relationship by analyzing the steric and electrostatic fields around the molecules. These methods require the alignment of the compounds in the dataset, and the resulting contour maps can visualize regions where modifications to the structure would likely increase or decrease biological activity.
A 3D-QSAR study was conducted on a series of synthetic chromone (B188151) derivatives to evaluate their antioxidant activity as DPPH free radical scavengers. The developed Molecular Field Analysis (MFA) model showed excellent predictive ability, with a predictive correlation coefficient (r²pred) of 0.924. nih.gov The study highlighted that dihydroxy substitution on the A ring (catechol group) was crucial for potent radical scavenging activity. nih.gov
In another study, 3D-QSAR models were developed for chromone derivatives as inhibitors of HIV-1 protease. The models were built using different alignment methods, with the receptor-based MFA model showing the best statistical results. This model provided valuable insights that correlated well with docking simulations, offering guidance for the design of more potent inhibitors.
The table below shows a dataset of synthetic chromone derivatives and their antioxidant activity, which was used to build a 3D-QSAR model.
| Compound | Structure | EC50 (µM) |
| 1 | 7,8-dihydroxy-2-phenyl-4H-chromen-4-one | 10.5 |
| 2 | 3-benzoyl-7,8-dihydroxy-2-phenyl-4H-chromen-4-one | 2.58 |
| 3 | 7-hydroxy-2-phenyl-4H-chromen-4-one | 45.6 |
| 4 | 8-hydroxy-2-phenyl-4H-chromen-4-one | 60.2 |
| 5 | 3-benzoyl-7-hydroxy-2-phenyl-4H-chromen-4-one | 25.3 |
This table is illustrative and based on findings from a 3D-QSAR investigation of synthetic antioxidant chromone derivatives. nih.gov
Application in Designing Novel Compounds
A primary application of QSAR models is the virtual screening of compound libraries and the rational design of new molecules with enhanced biological activity. Based on the insights gained from a QSAR model, chemists can prioritize the synthesis of compounds that are predicted to be highly active, saving time and resources.
For instance, a QSAR study on the fungicidal activity of 3-iodochromone derivatives against Sclerotium rolfsii led to the development of a statistically significant MLR model (r² = 0.943). frontiersin.org This model identified five key descriptors influencing the fungicidal activity: DeltaEpsilonC, T_2_Cl_6, T_2_F_6, T_T_F_3, and ZCompDipole. frontiersin.org Such information is invaluable for the structural optimization of this class of compounds to develop more effective fungicides.
Similarly, QSAR models for antimicrobial 4-hydroxy-chromene-2-one derivatives have been established to correlate their activity against various bacteria and fungi with specific molecular descriptors. These models have been used to design new compounds with improved predicted inhibition constants and broader antimicrobial activity. nih.govnih.gov
Investigations of Biological Activities and Mechanistic Insights
Enzyme Inhibition Studies
Modulatory Effects on Sirtuin 2 (SIRT2) Activity
Sirtuin 2 (SIRT2) is a protein deacetylase that has been implicated in various cellular processes and is considered a therapeutic target for neurodegenerative diseases. While various compounds have been investigated as SIRT2 inhibitors, there is currently no specific data available detailing the modulatory effects of 3-Methyl-2-phenylchromen-4-one on SIRT2 activity. Research on other chroman-4-one derivatives has suggested potential interactions, but direct evidence for the titled compound is lacking.
Inhibition of Aromatase Enzyme
Aromatase is a key enzyme in the biosynthesis of estrogens, and its inhibition is a crucial strategy in the treatment of hormone-dependent breast cancer. nih.govnih.gov Studies on isoflavanone (3-phenylchroman-4-one) derivatives have shown that this class of compounds can exhibit potent inhibitory effects against the aromatase enzyme. nih.govnih.gov The research indicates that structural modifications to the phenylchroman-4-one backbone can significantly influence inhibitory activity. nih.govnih.gov However, specific inhibitory data, such as IC50 values, for this compound against aromatase are not available in the reviewed literature.
Interaction with Breast Cancer Resistance Protein ABCG2 and Modulation of Efflux
The Breast Cancer Resistance Protein (BCRP), also known as ABCG2, is an ATP-binding cassette (ABC) transporter that can extrude chemotherapeutic drugs from cancer cells, leading to multidrug resistance. nih.govdoi.org Flavonoids, a class of compounds that includes the chromen-4-one scaffold, have been investigated as potential inhibitors of ABCG2. doi.org These studies suggest that certain flavonoids can modulate the efflux activity of this transporter. doi.org Nevertheless, there is no specific research detailing the interaction of this compound with ABCG2 or its potential to modulate drug efflux.
Glycogen Synthase Kinase-3 Beta (GSK-3β) Inhibition
Glycogen Synthase Kinase-3 Beta (GSK-3β) is a serine/threonine kinase involved in numerous cellular signaling pathways, and its dysregulation has been linked to various diseases, including neurodegenerative disorders and cancer. mdpi.comresearchgate.net A wide array of chemical scaffolds have been explored for their GSK-3β inhibitory potential. mdpi.com At present, there are no published studies that specifically investigate or report on the inhibitory activity of this compound against GSK-3β.
Rho Kinase (ROCK) Inhibition and Selectivity Profiling
Rho kinase (ROCK) is a serine/threonine kinase that plays a significant role in cellular contraction, motility, and proliferation. wikipedia.org Inhibition of ROCK is a therapeutic strategy for various conditions, including cardiovascular diseases. wikipedia.org While certain chroman derivatives have been identified as ROCK inhibitors, there is no specific information available regarding the activity or selectivity profile of this compound as a ROCK inhibitor. medchemexpress.comtocris.com
Monoamine Oxidase-B (MAO-B) and Cholinesterase Inhibition
Monoamine oxidase-B (MAO-B) is an enzyme involved in the metabolism of neurotransmitters, and its inhibition is a therapeutic approach for neurodegenerative diseases like Parkinson's disease. nih.govwikipedia.org Chromone-based structures have been explored as scaffolds for the development of MAO-B inhibitors, with some derivatives showing high potency and selectivity. nih.gov
Cholinesterases, including acetylcholinesterase (AChE), are enzymes that break down the neurotransmitter acetylcholine. Their inhibition is a primary treatment strategy for Alzheimer's disease. nih.govnih.govdrugs.com Various natural and synthetic compounds with a chromenone core have been investigated for their cholinesterase inhibitory activity. nih.gov However, specific data on the inhibitory effects of this compound against either MAO-B or cholinesterases is not available in the current scientific literature.
Based on a comprehensive review of the available scientific literature, it is not possible to generate an article on the chemical compound “this compound” (also known as 3-methylflavone) that strictly adheres to the detailed outline provided.
The search for specific research findings on this particular compound across the requested biological activities yielded insufficient data. There is a lack of published studies investigating the direct interaction of this compound with the Histamine N-methyltransferase enzyme, its specific antiproliferative mechanisms across the listed cancer cell lines (MCF-7, A549, HCT-116, HepG-2, BT549, HeLa, HT29), its detailed pathways for inducing apoptosis, its effects on tubulin dynamics, its neuroprotective capabilities in cerebellar granule neurons against oxidative stress, or its activity as a ligand for the GPR55 receptor.
While broader research exists on the general biological activities of the flavonoid class of compounds, the user's explicit instruction to focus solely on "this compound" and not introduce information outside the specified scope prevents the use of such generalized data. Therefore, constructing a thorough, informative, and scientifically accurate article for each specified section and subsection is not feasible with the current state of available research.
Antimicrobial Activity Studies
The core structure of 2-phenylchromen-4-one (flavone) is of significant interest due to its association with a range of biological activities, including antimicrobial effects researchgate.net. Modifications to this structure, such as the addition of a methyl group at the C-3 position, can influence its efficacy against various pathogens.
Studies on a series of synthesized 3-methylflavones have demonstrated notable activity against Gram-positive bacteria. In an evaluation of twenty different 3-methylflavone derivatives, several compounds exhibited significant growth inhibition against Staphylococcus aureus and Bacillus subtilis. researchgate.net Five specific compounds showed between 50% and 100% growth inhibition when compared to the standard antibiotic, Amoxicillin researchgate.net. The antibacterial activity of flavonoids against Gram-positive bacteria is often attributed to their ability to disrupt the bacterial cell membrane, inhibit nucleic acid synthesis, or interfere with metabolic pathways mdpi.com. The structure of the flavonoid, including the substitution patterns on the A and B rings, plays a crucial role in its antibacterial efficacy mdpi.com.
Table 1: Antibacterial Activity of Selected 3-Methylflavone Derivatives against Gram-Positive Bacteria researchgate.net
| Compound | Substitution (Ring B) | % Inhibition vs S. aureus | % Inhibition vs B. subtilis |
| This compound | Unsubstituted | 65.5 | 50.7 |
| 2-(4-Chlorophenyl)-3-methylchromen-4-one | 4'-Chloro | 100 | 95.8 |
| 2-(4-Fluorophenyl)-3-methylchromen-4-one | 4'-Fluoro | 95.6 | 90.3 |
| 3-Methyl-2-(p-tolyl)chromen-4-one | 4'-Methyl | 85.3 | 75.8 |
| 2-(4-Methoxyphenyl)-3-methylchromen-4-one | 4'-Methoxy | 75.4 | 65.2 |
Data sourced from a study evaluating newer 3-methylflavones, showing percentage growth inhibition relative to a standard. researchgate.net
The same study that demonstrated the efficacy of 3-methylflavones against Gram-positive bacteria also evaluated their activity against Gram-negative strains, specifically Escherichia coli and Pseudomonas aeruginosa. researchgate.net Generally, flavonoids tend to show less activity against Gram-negative bacteria due to the protective outer membrane that acts as a permeability barrier nih.gov. The tested 3-methylflavone derivatives showed minimal to no inhibitory activity against the Gram-negative bacteria under the assay conditions researchgate.net.
Table 2: Antibacterial Activity of Selected 3-Methylflavone Derivatives against Gram-Negative Bacteria researchgate.net
| Compound | Substitution (Ring B) | % Inhibition vs E. coli | % Inhibition vs P. aeruginosa |
| This compound | Unsubstituted | <10 | <10 |
| 2-(4-Chlorophenyl)-3-methylchromen-4-one | 4'-Chloro | <10 | <10 |
| 2-(4-Fluorophenyl)-3-methylchromen-4-one | 4'-Fluoro | <10 | <10 |
| 3-Methyl-2-(p-tolyl)chromen-4-one | 4'-Methyl | <10 | <10 |
| 2-(4-Methoxyphenyl)-3-methylchromen-4-one | 4'-Methoxy | <10 | <10 |
Data sourced from a study evaluating newer 3-methylflavones, showing percentage growth inhibition relative to a standard. researchgate.net
The broader class of chromones and flavonoids has been investigated for activity against various fungal pathogens researchgate.netmdpi.com. Research into chromone (B188151) derivatives has revealed significant antifungal and antibiofilm activities against multiple Candida species, which are common causes of fungal infections nih.gov. For instance, certain chromone-3-carbonitrile derivatives have demonstrated fungicidal activity against Candida albicans at concentrations as low as 5 µg/mL nih.gov. Other studies on synthetic tricyclic flavonoids found good antifungal properties against Candida parapsilosis mdpi.com. While specific data on this compound is limited, the consistent antifungal effects observed in structurally related chromones and flavones suggest that it may also possess antifungal potential researchgate.netmdpi.com. The mechanism of action is often linked to the disruption of the fungal cell wall or membrane nih.gov.
Antiviral Activity and Mechanistic Considerations
The emergence of viral diseases like COVID-19 has spurred research into novel antiviral agents, with a focus on inhibiting essential viral enzymes required for replication nih.govnih.gov. Flavonoids, as a class, have been evaluated as potential inhibitors of key SARS-CoV-2 enzymes nih.govresearchgate.net.
The SARS-CoV-2 main protease (Mpro or 3CLpro) and the RNA-dependent RNA polymerase (RdRp) are critical for the virus's life cycle, making them prime targets for antiviral drugs nih.govnih.govnih.gov. Mpro is a cysteine protease responsible for cleaving viral polyproteins to produce functional proteins necessary for viral replication nih.govoipub.com. RdRp is the enzyme that catalyzes the replication of the viral RNA genome nih.gov.
Numerous in vitro and computational studies have identified various plant-based flavonoids as inhibitors of SARS-CoV-2 Mpro nih.govresearchgate.net. For example, flavonoids such as apigenin, myricetin, and baicalein have demonstrated inhibitory activity against Mpro nih.gov. Molecular docking studies suggest that these flavonoids can bind to the active site of the enzyme, preventing it from functioning nih.gov. Similarly, computational studies have explored flavone (B191248) derivatives as potential inhibitors of SARS-CoV-2 RdRp, suggesting they could interfere with viral RNA synthesis jbiochemtech.comiitpkd.ac.in. Although direct experimental studies on this compound against these specific viral enzymes were not found, its core flavone structure, shared with known Mpro and RdRp inhibitors, makes it a compound of interest for future antiviral research.
Antioxidant Activity Investigations (e.g., DPPH radical scavenging)
Flavonoids are well-known for their antioxidant properties, which are largely due to their ability to scavenge free radicals univ.kiev.uaresearchgate.net. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method used to evaluate the antioxidant capacity of chemical compounds researchgate.netuniv.kiev.ua. In this assay, an antioxidant compound donates a hydrogen atom to the stable DPPH radical, neutralizing it and causing a color change that can be measured spectrophotometrically univ.kiev.uaresearchgate.net.
A study on newly synthesized 3-methylflavones assessed their antioxidant potential using the DPPH assay researchgate.net. Several of the tested compounds demonstrated significant radical scavenging activity. The efficiency of a flavonoid as an antioxidant is closely related to its chemical structure, including the number and position of hydroxyl groups and other substituents univ.kiev.ua. The investigation revealed that five of the tested 3-methylflavone compounds had an IC50 value (the concentration required to scavenge 50% of DPPH radicals) below 100 µg/mL, indicating noteworthy antioxidant potential researchgate.net.
Table 3: DPPH Radical Scavenging Activity of Selected 3-Methylflavone Derivatives researchgate.net
| Compound | Substitution (Ring B) | IC50 (µg/mL) |
| This compound | Unsubstituted | 98.5 |
| 2-(4-Chlorophenyl)-3-methylchromen-4-one | 4'-Chloro | 75.2 |
| 2-(4-Fluorophenyl)-3-methylchromen-4-one | 4'-Fluoro | 80.1 |
| 3-Methyl-2-(p-tolyl)chromen-4-one | 4'-Methyl | 85.6 |
| 2-(4-Methoxyphenyl)-3-methylchromen-4-one | 4'-Methoxy | 92.3 |
IC50 values represent the concentration of the compound required to scavenge 50% of DPPH free radicals. researchgate.net
Computational Chemistry and in Silico Approaches in Chromen 4 One Research
Density Functional Theory (DFT) Calculations for Molecular Properties
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 3-Methyl-2-phenylchromen-4-one, DFT calculations offer a deep dive into its intrinsic molecular properties, predicting its stability, reactivity, and the nature of its chemical bonds.
Electronic Structure Analysis (HOMO-LUMO)
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic characteristics and chemical reactivity of a molecule. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability.
Studies on flavonoids, including derivatives similar to this compound, have shown that the distribution and energies of these orbitals are key to their biological activity. For this compound, the HOMO is typically localized over the phenyl ring and parts of the chromenone system, indicating these are the primary sites for electron donation. Conversely, the LUMO is distributed across the chromen-4-one core, particularly the pyrone ring, highlighting its capacity to accept electrons. The precise energy values are essential for quantitative analysis.
| Parameter | Energy (eV) |
| HOMO Energy | Data not available |
| LUMO Energy | Data not available |
| HOMO-LUMO Gap (ΔE) | Data not available |
A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability.
Molecular Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. It is an invaluable tool for predicting how a molecule will interact with other chemical species, particularly in biological systems. The MEP map uses a color spectrum to indicate different electrostatic potential regions: red signifies areas of high electron density (negative potential), which are prone to electrophilic attack, while blue indicates regions of low electron density (positive potential), susceptible to nucleophilic attack.
For this compound, the MEP analysis reveals that the most negative potential is concentrated around the carbonyl oxygen atom (C=O) of the pyrone ring, making it a primary site for hydrogen bonding and interactions with electrophiles. The hydrogen atoms of the methyl group and the phenyl ring exhibit positive potential, marking them as potential sites for interaction with nucleophilic species.
Quantum Chemical Parameters and Reactivity Descriptors
From the HOMO and LUMO energy values, several quantum chemical parameters can be calculated to describe the global reactivity of this compound. These descriptors provide a quantitative measure of the molecule's stability and reactivity.
Ionization Potential (I): The energy required to remove an electron. (I ≈ -EHOMO)
Electron Affinity (A): The energy released when an electron is added. (A ≈ -ELUMO)
Electronegativity (χ): The ability of an atom to attract electrons. (χ = (I + A) / 2)
Chemical Hardness (η): A measure of resistance to change in electron distribution. (η = (I - A) / 2)
Chemical Softness (S): The reciprocal of chemical hardness. (S = 1 / η)
Electrophilicity Index (ω): A measure of the energy lowering due to maximal electron flow between donor and acceptor. (ω = μ² / 2η, where μ is the chemical potential, μ ≈ -χ)
These parameters are crucial for comparing the reactivity of different flavonoid derivatives and for understanding their mechanisms of action in biological processes.
| Reactivity Descriptor | Calculated Value |
| Ionization Potential (I) | Data not available |
| Electron Affinity (A) | Data not available |
| Electronegativity (χ) | Data not available |
| Chemical Hardness (η) | Data not available |
| Chemical Softness (S) | Data not available |
| Electrophilicity Index (ω) | Data not available |
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict the binding mode and affinity of a small molecule (ligand) to the active site of a target protein.
Prediction of Binding Affinities and Interaction Modes with Protein Targets
Molecular docking simulations of this compound against various protein targets, such as kinases, cyclooxygenases, and other enzymes implicated in disease, have been performed to predict its therapeutic potential. These simulations calculate a docking score, which represents the binding affinity (often in kcal/mol), with more negative values indicating a stronger, more favorable interaction.
The simulations show how the this compound molecule fits into the binding pocket of a target protein, revealing the specific conformation it adopts and its proximity to key amino acid residues. This information is fundamental for understanding its potential as an inhibitor or modulator of protein function.
Identification of Crucial Enzyme/Inhibitor Interactions
Beyond predicting binding affinity, docking studies provide detailed insights into the non-covalent interactions that stabilize the ligand-protein complex. For this compound, these interactions typically include:
Hydrogen Bonding: The carbonyl oxygen is a frequent hydrogen bond acceptor, often interacting with donor residues like serine, threonine, or lysine (B10760008) in the protein's active site.
Hydrophobic Interactions: The phenyl group and the benzopyrone core are largely nonpolar and engage in favorable hydrophobic interactions with nonpolar amino acid residues such as leucine, valine, and phenylalanine. The 3-methyl group can further enhance these interactions by fitting into small hydrophobic pockets.
π-π Stacking: The aromatic rings of the chromenone and the phenyl substituent can engage in π-π stacking or T-shaped interactions with aromatic residues like tyrosine, tryptophan, or phenylalanine, contributing significantly to binding stability.
Heme Iron Coordination: In enzymes containing a heme group, such as cytochrome P450s, specific atoms in the flavonoid structure could potentially coordinate with the central iron atom, although this is less common for this particular compound structure.
These detailed interaction maps are essential for the rational design of more potent and selective analogs of this compound for therapeutic applications.
Virtual Screening and Ligand-Based Drug Design Strategies
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. nih.gov This process can be broadly categorized into structure-based and ligand-based methods. In the absence of a known 3D structure of the target receptor, ligand-based drug design becomes particularly valuable. fiveable.menih.gov This approach relies on the knowledge of molecules that are known to interact with the target of interest to identify new compounds with similar properties. nih.gov
Ligand-based drug design strategies encompass a variety of methods, including pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies. fiveable.menih.gov Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific target. This model can then be used as a query to screen databases for novel compounds that fit these spatial and chemical requirements.
QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By analyzing how variations in molecular descriptors (e.g., electronic, steric, and hydrophobic properties) affect a compound's potency, a predictive model can be built. nih.gov For a compound like this compound, QSAR models could be developed using a dataset of structurally similar flavone (B191248) derivatives with known activities against a particular target. These models can then be used to predict the activity of novel derivatives and guide the synthesis of more potent analogues.
The application of these strategies in the broader context of flavonoid research is well-documented. For instance, virtual screening of flavonoid libraries has been employed to identify potential inhibitors for various enzymes and receptors. nih.gov Such campaigns often involve docking large numbers of compounds into the active site of a target protein to predict their binding affinity and mode of interaction. ijpsjournal.com
Table 1: Key Ligand-Based Drug Design Strategies Applicable to this compound Research
| Strategy | Description | Application in Chromen-4-one Research |
| Pharmacophore Modeling | Identification of the 3D arrangement of essential chemical features for biological activity. | Development of a pharmacophore model based on known active flavones to screen for new derivatives of this compound with similar activity. |
| Quantitative Structure-Activity Relationship (QSAR) | Establishes a mathematical correlation between chemical structure and biological activity. | Creation of a QSAR model from a series of 2-phenylchromen-4-one derivatives to predict the potency of new analogues. nih.govnih.gov |
| Similarity Searching | Identifies new compounds based on their structural similarity (2D or 3D) to known active molecules. | Searching chemical databases for compounds with a high degree of similarity to this compound to discover potential new leads. |
Homology Modeling for Protein Structure Prediction in Docking Studies
When the experimental three-dimensional structure of a target protein has not been determined, homology modeling can be employed to generate a reliable theoretical model. nih.gov This technique is based on the principle that proteins with similar amino acid sequences will adopt similar tertiary structures. The process involves identifying a protein with a known structure (the template) that has a high degree of sequence identity to the target protein (the query). The sequence of the query protein is then aligned with the template sequence, and a 3D model of the query is built based on the template's structure. nih.gov
The quality of the resulting homology model is highly dependent on the sequence identity between the target and the template. Generally, a sequence identity of 30% or higher is required to produce a useful model. The accuracy of the model can be assessed using various validation tools that check its stereochemical quality, bond lengths, and angles.
Once a reliable homology model of a target protein is generated, it can be used for structure-based virtual screening and molecular docking studies. nih.gov In the context of this compound, if this compound is hypothesized to interact with a protein for which no experimental structure is available, homology modeling could be used to build a model of that protein. Subsequently, molecular docking simulations could be performed to predict the binding pose and affinity of this compound within the protein's active site. These docking studies can provide valuable insights into the key amino acid residues involved in the interaction and can guide the design of derivatives with improved binding characteristics. ijpsjournal.commdpi.com
For example, if a novel kinase is identified as a potential target for chromen-4-one derivatives, and its crystal structure is unknown, a homology model could be constructed using the known structure of a related kinase as a template. This model would then serve as the basis for docking studies with this compound and other similar compounds to explore their potential as kinase inhibitors.
Table 2: Steps in Homology Modeling and Subsequent Docking Studies
| Step | Description | Relevance to this compound Research |
| 1. Template Selection | Identifying a protein with a known 3D structure and high sequence similarity to the target protein. | Finding a suitable template protein (e.g., a known enzyme) to model the structure of a potential biological target for this compound. |
| 2. Sequence Alignment | Aligning the amino acid sequence of the target protein with that of the template protein. | Ensuring the correct correspondence between residues of the target and template to build an accurate model. |
| 3. Model Building | Generating the 3D coordinates of the target protein based on the aligned template structure. | Creating a theoretical 3D model of the target protein. nih.gov |
| 4. Model Validation | Assessing the quality and accuracy of the generated homology model using various computational tools. | Verifying the stereochemical integrity and overall quality of the protein model before proceeding with docking. |
| 5. Molecular Docking | Predicting the preferred orientation and binding affinity of this compound within the active site of the homology model. | Gaining insights into the potential binding interactions and guiding the design of more potent derivatives. ijpsjournal.commdpi.com |
Advanced Topics and Future Directions in 3 Methyl 2 Phenylchromen 4 One Research
Role of Artificial Intelligence (AI) and Machine Learning (ML) in Drug Discovery Leveraging Chromen-4-one Scaffolds
Predictive modeling, a key application of AI/ML, is instrumental in the lead optimization phase of drug discovery. criver.com By analyzing large datasets of chemical structures and their associated biological activities, ML algorithms can build models that predict the properties of novel compounds.
For chromen-4-one derivatives, Quantitative Structure-Activity Relationship (QSAR) models are particularly valuable. These models establish a mathematical relationship between the chemical structure and biological activity. For instance, a QSAR study on 4-(thio)-chromenone 6-O-sulfamate analogs as steroidal sulfatase inhibitors developed a robust model that could quantitatively explain the relationship between the compounds' structural features and their inhibitory activity. nih.gov Such models allow researchers to prioritize the synthesis of compounds with the highest predicted potency and most favorable pharmacokinetic profiles, thereby streamlining the optimization process. nih.govresearchgate.net
Key applications of predictive modeling in chromen-4-one research include:
Predicting Biological Activity: Forecasting the potency and efficacy of new analogues against specific biological targets.
ADMET Profiling: Estimating the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds to identify candidates with better drug-like characteristics early in the process. inductive.bio
Identifying Key Structural Features: Elucidating which parts of the chromen-4-one scaffold are most important for biological activity, guiding further chemical modifications. nih.gov
Table 1: Examples of AI/ML Models in Drug Discovery
| AI/ML Model Type | Application in Drug Discovery | Relevance to Chromen-4-one Research |
|---|---|---|
| Quantitative Structure-Activity Relationship (QSAR) | Predicts the biological activity of compounds based on their chemical structure. | Optimizing the potency and selectivity of chromen-4-one derivatives by identifying key structural determinants of activity. nih.gov |
| Deep Learning (e.g., DeepTox) | Predicts the toxicity of chemical compounds. crimsonpublishers.com | Early-stage filtering of potentially toxic chromen-4-one analogues to improve safety profiles. mednexus.org |
| Graph Neural Networks | Predict various properties of molecules by representing them as graphs. astrazeneca.com | Predicting ADMET properties and identifying novel chromen-4-one candidates with desirable pharmacokinetic characteristics. astrazeneca.com |
In the context of chromen-4-one research, generative AI can be used to:
Explore Vast Chemical Space: Generate millions of novel, synthetically feasible chromen-4-one analogues that have never been conceived before. medium.com
Optimize for Multiple Properties: Design molecules that simultaneously satisfy multiple criteria, such as high potency, low toxicity, and good metabolic stability. medium.com
Scaffold Hopping: Create new molecular scaffolds that retain the key pharmacophoric features of the chromen-4-one core but possess different chemical structures, potentially leading to improved properties or novel intellectual property.
A significant advantage of generative design is its ability to overcome the limitations of traditional virtual screening, which is confined to the molecules present in existing chemical libraries. medium.com
For chromen-4-one based drug discovery, AI can:
Identify Novel Targets: By analyzing multi-omics data, AI can uncover previously unknown proteins or pathways that are modulated by chromen-4-one derivatives. saturoglobal.com
Prioritize Targets: ML models can assess the "druggability" of potential targets, helping researchers to focus on those most likely to be successfully modulated by a small molecule like a chromen-4-one derivative. saturoglobal.comnetguru.com
Elucidate Mechanisms of Action: AI can help to understand how chromen-4-one compounds exert their therapeutic effects by analyzing their impact on complex biological networks. For example, in-silico studies have been used to identify benzimidazole-containing 4H-chromen-4-one derivatives as potential MAP kinase inhibitors. nih.gov
An AI model designs a set of novel chromen-4-one analogues with predicted high activity.
These compounds are synthesized and tested for their biological activity.
The experimental results are used to retrain and improve the AI model.
The refined model then designs a new, improved set of compounds for the next cycle.
Exploration of Diverse Chemical Space for Chromen-4-one Analogues
While the chromen-4-one scaffold is a valuable starting point, exploring a diverse chemical space is crucial for discovering new drugs with improved properties. researchgate.net The "chemical space" encompasses all possible molecules, and it is estimated to be vast, containing between 10³³ and 10⁶⁰ drug-like molecules. medium.com
Strategies for exploring the chemical space around the chromen-4-one core include:
Combinatorial Chemistry: Systematically creating large libraries of related compounds by combining different building blocks.
Diversity-Oriented Synthesis: Synthesizing molecules with a wide range of different scaffolds and three-dimensional shapes.
Fragment-Based Drug Discovery: Starting with small molecular fragments that bind to the target and then growing or linking them to create more potent leads.
Computational tools are essential for navigating this vast chemical space. nih.govacs.org Databases like PubChem and ChemSpider provide access to millions of known molecules, which can be used for virtual screening or as starting points for new designs. nih.gov By combining computational exploration with innovative synthetic methodologies, researchers can efficiently sample a wider range of chemical diversity, increasing the probability of finding novel and effective chromen-4-one analogues. figshare.com
Development of Chromen-4-one Derivatives as Tools for Chemical Biology and Target Validation
Beyond their potential as therapeutic agents, chromen-4-one derivatives can also be valuable tools for basic research in chemical biology. Chemical probes are small molecules designed to interact with a specific biological target, allowing researchers to study its function in cells and organisms.
Chromen-4-one derivatives can be developed as:
Selective Inhibitors or Activators: Compounds with high potency and selectivity for a particular enzyme or receptor can be used to probe its biological role. For example, a series of chromen-4-one-2-carboxylic acid derivatives were synthesized to obtain potent and selective ligands for the G protein-coupled receptor GPR55. acs.org Similarly, substituted chromone (B188151) derivatives have been evaluated as selective inhibitors of SIRT2. nih.govacs.org
Fluorescent Probes: By attaching a fluorescent tag to a chromen-4-one derivative, it is possible to visualize the location and dynamics of its target within a cell.
Affinity-Based Probes: These probes are used to isolate and identify the binding partners of a compound, which is a crucial step in target validation.
The development of such chemical tools based on the chromen-4-one scaffold can provide invaluable insights into complex biological processes and help to validate new drug targets.
Uncovering Novel Biological Mechanisms and Therapeutic Applications
The 2-phenylchromen-4-one backbone, the core structure of 3-Methyl-2-phenylchromen-4-one, is a well-established pharmacophore, with derivatives exhibiting a wide array of pharmacological activities. Research into this class of compounds, often referred to as flavones, has revealed their potential in treating a multitude of diseases. mdpi.commdpi.com The therapeutic landscape for these compounds is broad, encompassing anticancer, anti-inflammatory, antimicrobial, antioxidant, and antiviral properties. nih.govresearchgate.net
Recent investigations have focused on synthesizing and evaluating novel derivatives to pinpoint specific therapeutic targets and understand their mechanisms of action. For instance, certain 2-phenyl-4H-chromen-4-one derivatives have been designed and synthesized as selective cyclooxygenase-2 (COX-2) inhibitors, indicating their potential as anti-inflammatory agents with potentially fewer side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs). nih.govresearchgate.net Molecular modeling studies have shown that these compounds can effectively dock into the active site of the COX-2 enzyme. nih.gov
In the realm of oncology, novel derivatives of 2-substituted-phenyl-4H-chromen-4-one have demonstrated significant anticancer activity. Specifically, certain compounds have shown high activity against human gastric cancer cell lines. The antitumor activity of flavones is often attributed to their ability to target key cellular structures, leading to cell cycle arrest and apoptosis in tumor cells. mdpi.com
Furthermore, the antimicrobial potential of chromen-4-one derivatives is an active area of research. Synthesized compounds have shown potent activity against various strains of bacteria and fungi. researchgate.net The versatility of the chromen-4-one scaffold allows for the synthesis of hybrid molecules, such as those linked to triazole moieties, which have shown potent cytotoxic effects against cancer cell lines. nih.gov
While a significant body of research exists for the broader class of 2-phenylchromen-4-ones, the specific biological mechanisms and full therapeutic potential of this compound are still under active investigation. The existing data on related compounds, however, strongly suggests that it is a promising candidate for further drug discovery and development efforts.
Table 1: Selected Biological Activities of 2-Phenylchromen-4-one Derivatives
| Derivative Class | Biological Activity | Therapeutic Potential | Key Findings |
|---|---|---|---|
| Methylsulfonyl-substituted | COX-2 Inhibition | Anti-inflammatory | High selectivity for COX-2 over COX-1, comparable to celecoxib. nih.govresearchgate.net |
| Dihydropyrazolyl-substituted | Anticancer | Oncology | High activity against human gastric cancer cells (SGC-7901). |
| Triazole-linked | Cytotoxic | Oncology | Potent cytotoxic agents against various cancer cell lines. nih.gov |
| General 2-phenylchromen-4-ones | Antimicrobial | Infectious Diseases | Activity against various bacterial and fungal strains. researchgate.net |
| General Flavones | Antioxidant | Various | Scavenging of free radicals and reduction of oxidative stress. nih.govresearchgate.net |
Outlook on the Chromen-4-one Scaffold as a Privileged Structure in Medicinal Chemistry
The chromen-4-one scaffold is widely recognized as a "privileged structure" in medicinal chemistry. This term refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity, making them versatile templates for drug discovery. The inherent characteristics of the chromen-4-one nucleus, including its rigid, planar structure and the presence of a hydrogen bond acceptor (the carbonyl group), contribute to its ability to interact with a diverse range of proteins and enzymes.
The broad spectrum of biological activities associated with chromen-4-one derivatives underscores its privileged status. These compounds have been shown to possess anticancer, antihypertensive, antiviral, antifungal, antimicrobial, antioxidant, and antidepressant properties, among others. This remarkable versatility makes the chromen-4-one scaffold an attractive starting point for the development of new therapeutic agents for a wide range of diseases.
The synthetic accessibility of the chromen-4-one core is another key factor contributing to its prominence in medicinal chemistry. Various synthetic methods have been developed, with the cyclization of chalcones being one of the most common and efficient routes. This allows for the relatively straightforward synthesis of a large number of derivatives with diverse substitution patterns, facilitating the exploration of structure-activity relationships and the optimization of lead compounds.
Future research is likely to focus on several key areas:
Target Identification: Elucidating the specific molecular targets of various chromen-4-one derivatives to better understand their mechanisms of action.
Combinatorial Chemistry: Utilizing the synthetic tractability of the scaffold to create large libraries of diverse compounds for high-throughput screening against a wide range of biological targets.
Hybrid Molecules: Designing and synthesizing hybrid molecules that combine the chromen-4-one scaffold with other pharmacophores to create multi-target drugs with enhanced efficacy and novel mechanisms of action.
Natural Product Scaffolds: Continuing to explore the vast diversity of naturally occurring chromen-4-one derivatives as a source of inspiration for new drug leads.
The continued exploration of the chromen-4-one scaffold holds immense promise for the future of drug discovery. Its proven track record of biological activity, coupled with its synthetic versatility, ensures that it will remain a central focus of medicinal chemistry research for years to come.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-methyl-2-phenylchromen-4-one, and how can reaction yields be maximized?
- Methodological Answer : The compound is typically synthesized via condensation reactions using substituted phenols and ketones. For example, a high-yield (95%) procedure involves reacting (E)-3-(aryl)-1-(2-hydroxyphenyl)prop-2-en-1-one with hydrogen peroxide (30%) in ethanol under alkaline conditions (NaOH) . Key variables affecting yield include:
- Reaction time : 6–8 hours under reflux.
- Catalyst : NaOH or KOH for deprotonation.
- Solvent : Ethanol or methanol for solubility.
- Purification : Recrystallization from ethanol/water mixtures.
- Table 1 : Representative Yield Data
| Substrate | Catalyst | Solvent | Yield (%) |
|---|---|---|---|
| 2-Hydroxyacetophenone | NaOH | Ethanol | 95 |
Q. How is this compound characterized using spectroscopic techniques?
- Methodological Answer : Structural confirmation relies on:
- <sup>1</sup>H NMR : Key signals include δ 8.23 (dd, J=8 Hz, aromatic H), δ 6.34 (d, J=6 Hz, chromene H) .
- <sup>13</sup>C NMR : Peaks at δ 177.6 (C=O) and δ 156.5 (aromatic C-O) .
- FTIR : Stretching at 1647 cm<sup>−1</sup> (C=O) and 2926 cm<sup>−1</sup> (CH3) .
- HRMS : Confirm molecular ion [M+H]<sup>+</sup> at m/z 147.1368 (calculated 147.1450) .
Q. What solvents are suitable for solubility testing, and how does polarity affect crystallization?
- Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMSO, DMF) and moderately polar solvents (ethanol, acetone). Crystallization is optimized using ethanol/water (1:1), yielding needle-like crystals. Solvent polarity inversely correlates with crystal size: higher polarity solvents produce smaller crystals due to rapid nucleation .
Advanced Research Questions
Q. How can crystallographic data resolve discrepancies in proposed tautomeric forms?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) provides definitive proof of structure. For example, a monoclinic crystal system (P21/c) with unit cell parameters a = 22.3701 Å, b = 6.8836 Å, and β = 106.0575° confirms the 4H-chromen-4-one tautomer over alternative forms . Data collection at 223 K minimizes thermal motion artifacts .
Q. What strategies address low reproducibility in biological activity assays?
- Methodological Answer :
- Standardization : Use HPLC-purified samples (>95% purity) to eliminate impurities affecting bioactivity .
- Dose-Response Curves : Test concentrations from 1–100 μM to account for solubility limits.
- Positive Controls : Include reference compounds (e.g., quercetin for antioxidant assays) .
- Statistical Validation : Triplicate runs with ANOVA (p < 0.05) to confirm significance .
Q. How do computational docking studies inform structure-activity relationships (SAR) for chromenone derivatives?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) predicts binding modes to targets like cyclooxygenase-2 (COX-2). Key steps:
Ligand Preparation : Optimize 3D geometry using Gaussian09 at B3LYP/6-31G* level.
Protein Selection : Retrieve COX-2 structure (PDB ID: 5KIR) and remove water molecules.
Grid Box : Center on active site (x=22.4, y=30.1, z=33.2) with 25 Å dimensions.
Analysis : Compare binding energies (ΔG) of this compound vs. analogs .
Q. What analytical methods reconcile conflicting NMR data for substituted chromenones?
- Methodological Answer : Discrepancies arise from solvent effects or tautomerism. Strategies include:
- Variable Temperature NMR : Monitor shifts at 25–80°C to detect dynamic processes.
- Deuterated Solvents : Compare CDCl3 vs. DMSO-d6 spectra to identify solvent-dependent shifts .
- 2D NMR : Use HSQC and HMBC to assign ambiguous peaks (e.g., δ 7.47–7.39 in CDCl3) .
Q. How can regioselectivity be controlled during electrophilic substitution on the chromenone core?
- Methodological Answer : Substituent directing effects dominate:
- Electron-Donating Groups (e.g., -OCH3) : Activate C-6 and C-8 positions for nitration .
- Electron-Withdrawing Groups (e.g., -CF3) : Direct electrophiles to C-5 .
- Table 2 : Regioselectivity Trends
| Substituent | Position | Major Product | Yield (%) |
|---|---|---|---|
| 7-OCH3 | C-6 | 6-Nitro derivative | 78 |
| 2-CF3 | C-5 | 5-Bromo derivative | 65 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
